molecular formula C27H28O11 B1198133 3'-Hydroxydaunorubicin CAS No. 64842-75-7

3'-Hydroxydaunorubicin

カタログ番号: B1198133
CAS番号: 64842-75-7
分子量: 528.5 g/mol
InChIキー: QAFPIRVGDWNCDV-VGBVRHCVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3'-Hydroxydaunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C27H28O11 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established methodologies for assessing the cytotoxic effects of 3'-Hydroxydaunorubicin in vitro?

  • Methodological Answer: Standard protocols involve treating cancer cell lines (e.g., A549 lung adenocarcinoma) with 30 nM this compound for 6–24 hours, followed by assays like MTT or trypan blue exclusion to measure viability . Controls should include untreated cells and vehicle-only groups. Ensure cell confluence (~70%) and consistent incubation conditions (e.g., 37°C, 5% CO₂) to minimize variability. Replicate experiments at least three times, and report data as mean ± standard deviation (SD) with statistical significance (e.g., p < 0.05 via ANOVA) .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

  • Methodological Answer: Use a logarithmic concentration range (e.g., 1–100 nM) to capture IC₅₀ values. Pre-test solubility in solvents like DMSO (≤0.1% final concentration to avoid cytotoxicity). Include time-course analyses (e.g., 6, 12, 24 hours) to assess temporal effects. Document batch numbers, storage conditions (-20°C in dark), and reconstitution buffers. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis vs. ATP-based assays) .

Q. What are the critical parameters for validating target engagement (e.g., topoisomerase II inhibition) in this compound studies?

  • Methodological Answer: Combine enzymatic assays (e.g., gel electrophoresis for DNA cleavage) with cellular readouts like γH2AX staining (DNA damage marker). Use siRNA knockdowns (e.g., RPS27a in A549 cells) to confirm pathway specificity, followed by Western blotting for downstream effectors like p53 . Include positive controls (e.g., etoposide for topoisomerase II inhibition) and negative controls (scrambled siRNA) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s off-target effects across different cancer models?

  • Methodological Answer: Perform systematic comparisons of variables such as cell line origins (e.g., epithelial vs. mesenchymal), p53 status, and drug exposure times. Use multi-omics approaches (transcriptomics/proteomics) to identify context-dependent pathways. For example, discrepancies in ROS-mediated cytotoxicity may arise from variations in antioxidant enzyme expression (e.g., SOD2). Validate findings in isogenic cell lines (e.g., p53 wild-type vs. knockout) .

Q. What advanced models are recommended for studying this compound resistance mechanisms?

  • Methodological Answer: Develop resistant cell lines via chronic exposure (stepwise dose escalation over 6–12 months). Characterize resistance using RNA-seq to identify upregulated efflux pumps (e.g., ABCB1) or drug metabolism enzymes. Validate with functional assays:

  • Efflux inhibition : Co-treatment with verapamil (ABCB1 inhibitor).
  • Metabolic profiling : LC-MS to quantify drug metabolites in resistant vs. parental cells .
    • Include patient-derived xenografts (PDXs) to assess translational relevance .

Q. How should researchers optimize combination therapies involving this compound and immunotherapies?

  • Methodological Answer: Use synergy screening platforms (e.g., Chou-Talalay method) to test combinations with checkpoint inhibitors (e.g., anti-PD-1). Measure outcomes like tumor infiltrating lymphocytes (TILs) via flow cytometry and cytokine profiling (e.g., IFN-γ ELISA). Preclinical murine models should mimic human pharmacokinetics: administer this compound intravenously (5 mg/kg weekly) with staggered immunotherapy dosing .

Q. What statistical approaches are critical for analyzing heterogeneous responses in this compound clinical trial data?

  • Methodological Answer: Apply mixed-effects models to account for inter-patient variability. Stratify cohorts by biomarkers (e.g., TOP2A amplification) and use Kaplan-Meier survival analysis with log-rank tests. For pharmacogenomic studies, employ false discovery rate (FDR) correction in genome-wide association studies (GWAS) to minimize type I errors .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

  • Follow ARRIVE guidelines for preclinical research: report cell line authentication (STR profiling), mycoplasma testing, and detailed protocols (e.g., exact drug exposure times). Share raw data and analysis code via repositories like Figshare or GitHub .

Q. What ethical considerations apply when using this compound in human-derived samples?

  • Obtain IRB approval and informed consent for patient samples. Anonymize data and adhere to GDPR/HIPAA standards. For animal studies, justify sample sizes via power analysis and follow institutional guidelines for humane endpoints .

Q. Data Presentation Guidelines

  • Tables : Include concentration ranges, timepoints, and statistical tests (e.g., Student’s t-test p-values). Example:

    Concentration (nM)Viability (%) ± SDp-value
    0 (Control)100 ± 5
    3045 ± 8<0.01
  • Figures : Use scatter plots for dose-response curves and heatmaps for multi-omics data. Label axes with units (e.g., "Time (h)") and specify error bars (SD or SEM) .

特性

CAS番号

64842-75-7

分子式

C27H28O11

分子量

528.5 g/mol

IUPAC名

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H28O11/c1-10-22(30)14(29)7-17(37-10)38-16-9-27(35,11(2)28)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,29-30,32,34-35H,7-9H2,1-3H3/t10-,14-,16-,17-,22+,27-/m0/s1

InChIキー

QAFPIRVGDWNCDV-VGBVRHCVSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)O)O

同義語

3'-hydroxydaunorubicin
NSC 284682

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。